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Compound of Interest

Compound Name: Aic-292

Cat. No.: B605251

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of AVL-292 (spebrutinib)
against other prominent Bruton's tyrosine kinase (BTK) inhibitors. The information presented
herein, supported by experimental data, is intended to assist researchers and drug
development professionals in making informed decisions regarding the selection and
application of these targeted therapies.

Introduction to AVL-292 and BTK Inhibition

AVL-292, also known as spebrutinib or CC-292, is a potent and selective, orally bioavailable
covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor tyrosine
kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell
proliferation, differentiation, and survival[2]. By forming a covalent bond with a cysteine residue
(Cys481) in the active site of BTK, AVL-292 irreversibly inhibits its kinase activity[1]. This
targeted inhibition of BTK makes AVL-292 a promising therapeutic agent for B-cell
malignancies and autoimmune diseases.

A key attribute of any kinase inhibitor is its selectivity — its ability to inhibit the intended target
kinase without affecting other kinases in the human kinome. Off-target kinase inhibition can
lead to undesirable side effects. This guide benchmarks the selectivity of AVL-292 against a
panel of kinases and compares its profile to that of other well-established BTK inhibitors:
ibrutinib, acalabrutinib, and zanubrutinib.
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Comparative Kinase Selectivity

The following table summarizes the inhibitory activity (IC50 values) of AVL-292 and its

alternatives against BTK and a selection of off-target kinases. Lower IC50 values indicate

higher potency.

AVL-292 . .. I
. o Ibrutinib IC50 Acalabrutinib Zanubrutinib
Kinase (Spebrutinib)
(nM) IC50 (nM) IC50 (nM)
IC50 (nM)
BTK <0.5 - 5.9[3][4] 0.5-3.6 3-53 <0.5-2.6
BMX 0.7[4] 1.0 >1000 1.1
ITK 36[4] 10.7 >1000 6.2
TEC 6.2[4] 78 >1000 2.1
TXK 8.9[4] 2.0 >1000 0.8
EGFR >1000 7.8 >1000 83.4
ERBB2 (HER2) >1000 9.4 >1000 36.3
JAK3 >1000 16 >1000 3.4
SRC 1729[5] 133 >1000 >1000
LYN 4400[5] 35 >1000 115

Note: IC50 values can vary between different studies and assay conditions. The data

presented here is a compilation from multiple sources for comparative purposes.

Kinome-wide screening provides a broader perspective on selectivity. In a KINOMEscan assay

testing at a 1 uM concentration, the percentage of kinases inhibited by more than 65% was

reported as follows:

e AVL-292 (Spebrutinib): 8.3%][6]

e |brutinib: 9.4%[6]
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e Acalabrutinib: 1.5%][6]
e Zanubrutinib: 4.3%[6]

These data suggest that while all are potent BTK inhibitors, acalabrutinib demonstrates the
highest selectivity, followed by zanubrutinib, AVL-292, and ibrutinib.

Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)

This protocol describes a common method for determining the IC50 value of an inhibitor
against a specific kinase.

Materials:

Kinase of interest (e.g., recombinant human BTK)

o Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

e ATP

e Test inhibitor (e.g., AVL-292) dissolved in DMSO

» Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
o ADP-Glo™ Kinase Assay Kit (Promega)

» White, opaque 384-well plates

Procedure:

o Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute
the compounds in kinase buffer to the desired final concentrations.

» Kinase Reaction: a. To each well of a 384-well plate, add 2.5 pL of the diluted test inhibitor or
DMSO (for control). b. Add 2.5 pL of a solution containing the kinase and substrate in kinase
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buffer. c. Initiate the kinase reaction by adding 5 pL of ATP solution in kinase buffer. The final
reaction volume is 10 pL. d. Incubate the plate at room temperature for a specified time (e.qg.,
60 minutes).

o ADP Detection: a. Add 10 pL of ADP-Glo™ Reagent to each well to terminate the kinase
reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c.
Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal. d. Incubate at room temperature for 30-60 minutes.

o Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate
reader. b. The amount of ADP produced is proportional to the kinase activity. c. Plot the
percentage of kinase inhibition against the logarithm of the inhibitor concentration. d.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations
B-Cell Receptor (BCR) Signaling Pathway
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Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b605251?utm_src=pdf-custom-synthesis
https://www.ajmc.com/view/comparative-analysis-suggests-zanubrutinib-as-most-effective-cbtki-in-r-r-cll
https://pubmed.ncbi.nlm.nih.gov/39169436/
https://pubmed.ncbi.nlm.nih.gov/39169436/
https://pubmed.ncbi.nlm.nih.gov/39169436/
https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_41164050
http://www.ulab360.com/files/prod/manuals/201406/03/542595001.pdf
https://2024.sci-hub.box/8617/2a1427877b39cb9b4aab8094dddf3cf4/chaudhry2021.pdf
https://www.reactionbiology.com/wp-content/uploads/2024/04/Radiometric-Assay_Brochure.pdf
https://www.benchchem.com/product/b605251#benchmarking-the-selectivity-of-avl-292-against-a-kinase-panel
https://www.benchchem.com/product/b605251#benchmarking-the-selectivity-of-avl-292-against-a-kinase-panel
https://www.benchchem.com/product/b605251#benchmarking-the-selectivity-of-avl-292-against-a-kinase-panel
https://www.benchchem.com/product/b605251#benchmarking-the-selectivity-of-avl-292-against-a-kinase-panel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605251?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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